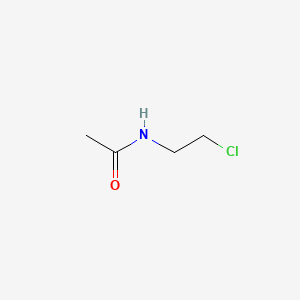N-(2-Chloroethyl)acetamide
CAS No.: 7355-58-0
Cat. No.: VC3707027
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7355-58-0 |
|---|---|
| Molecular Formula | C4H8ClNO |
| Molecular Weight | 121.56 g/mol |
| IUPAC Name | N-(2-chloroethyl)acetamide |
| Standard InChI | InChI=1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) |
| Standard InChI Key | HSKNJSHFPPHTAQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCCl |
| Canonical SMILES | CC(=O)NCCCl |
Introduction
Chemical Identity and Structure
N-(2-Chloroethyl)acetamide, also known by its CAS number 7355-58-0, is an acetamide derivative characterized by a chloroethyl group attached to the nitrogen atom. This compound has a relatively simple molecular structure consisting of an acetamide moiety with a chloroethyl substituent on the nitrogen atom.
Basic Identification Parameters
The compound is identified by several key parameters outlined in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Registry Number | 7355-58-0 |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.57 g/mol |
| IUPAC Name | N-(2-chloroethyl)acetamide |
| Linear Formula | CH₃CONHCH₂CH₂Cl |
| MDL Number | MFCD00000965 |
| BRN | 1743108 |
The compound features several synonyms in scientific literature, including 2-Chloroethyl acetamide, N-(Chloroethyl)acetamide, N-Acetyl-2-chloroethylamine, and Acetamide, N-(2-chloroethyl)- .
Structural Characteristics
N-(2-Chloroethyl)acetamide contains an amide functional group (R-C(=O)-NH-R') with an acetyl group (CH₃CO-) attached to the nitrogen and a 2-chloroethyl group (-CH₂CH₂Cl) as the other substituent on the nitrogen. This structure confers specific chemical properties that influence its reactivity and potential applications.
Physical and Chemical Properties
N-(2-Chloroethyl)acetamide exhibits distinct physical and chemical properties that define its behavior under various conditions. These properties are crucial for understanding its handling requirements, storage conditions, and potential applications.
Physical State and Appearance
At room temperature, N-(2-Chloroethyl)acetamide exists as a viscous liquid with a clear colorless to slightly yellow appearance . This physical state influences its handling properties and applications in various chemical processes.
Comprehensive Physical Properties
Table 2 provides a detailed overview of the physical properties of N-(2-Chloroethyl)acetamide:
Chemical Reactivity
The chemical reactivity of N-(2-Chloroethyl)acetamide is primarily influenced by its functional groups. The amide group contributes to its stability, while the chloroethyl group provides a reactive site for nucleophilic substitution reactions. The presence of the chlorine atom as a good leaving group makes this compound potentially useful in various organic synthesis applications.
Analytical Characterization
For quality control and research purposes, N-(2-Chloroethyl)acetamide can be characterized using various analytical techniques.
Spectroscopic Methods
Infrared (IR) spectroscopy is mentioned as an authentication method for N-(2-Chloroethyl)acetamide in the search results . Other potential spectroscopic methods that could be used for its characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible (UV-Vis) spectroscopy
Chromatographic Analysis
Gas Chromatography (GC) is mentioned as an analytical method for assay determination, with a minimum assay percentage of 97.5% . High-Performance Liquid Chromatography (HPLC) could also be employed for purity analysis.
| Parameter | Value |
|---|---|
| CAS Min % | 97.5 |
| CAS Max % | 100.0 |
| Assay Percent Range | 97.5% min. (GC) |
| Percent Purity | 98% |
| Packaging | Glass bottle |
These specifications are important considerations for researchers and industry professionals who require this compound for their work .
Environmental and Disposal Considerations
While detailed environmental data specific to N-(2-Chloroethyl)acetamide is limited in the provided search results, certain general considerations apply based on its chemical classification.
Environmental Impact
As a halogenated organic compound, N-(2-Chloroethyl)acetamide might pose environmental concerns if released into ecosystems. The compound's persistence, bioaccumulation potential, and ecotoxicity would need to be evaluated for comprehensive environmental risk assessment.
Disposal Guidelines
Chemical waste generators must determine whether N-(2-Chloroethyl)acetamide is classified as hazardous waste. This determination should follow appropriate regulatory guidelines, such as the US EPA guidelines listed in 40 CFR 261.3. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and proper disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume